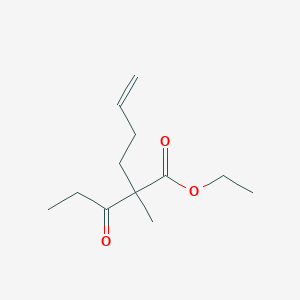

Ethyl 2-methyl-2-propanoylhex-5-enoate

説明

Ethyl 2-methyl-2-propanoylhex-5-enoate is a branched ethyl ester characterized by a hex-5-enoate backbone with a methyl and propanoyl group at the second carbon. This compound’s structure combines ester functionality, α-branching, and a terminal double bond, making it a versatile intermediate in organic synthesis.

Crystallographic characterization of such compounds often employs programs like SHELXL and SHELXT for refinement and structure determination . For instance, SHELXTL (Bruker AXS) is widely used for small-molecule crystallography, enabling precise elucidation of substituent geometry and stereochemistry .

特性

CAS番号 |

114351-60-9 |

|---|---|

分子式 |

C12H20O3 |

分子量 |

212.28 g/mol |

IUPAC名 |

ethyl 2-methyl-2-propanoylhex-5-enoate |

InChI |

InChI=1S/C12H20O3/c1-5-8-9-12(4,10(13)6-2)11(14)15-7-3/h5H,1,6-9H2,2-4H3 |

InChIキー |

HONDMINACMSZCD-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C(C)(CCC=C)C(=O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-propanoylhex-5-enoate can be synthesized through the esterification of 2-methyl-2-propanoylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-methyl-2-propanoylhex-5-enoate may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

化学反応の分析

Types of Reactions

Ethyl 2-methyl-2-propanoylhex-5-enoate undergoes several types of chemical reactions, including:

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 2-methyl-2-propanoylhex-5-enoic acid and ethanol.

Reduction: 2-methyl-2-propanoylhex-5-enol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 2-methyl-2-propanoylhex-5-enoate has several applications in scientific research:

作用機序

The mechanism of action of ethyl 2-methyl-2-propanoylhex-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of its active components. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Positioning

Ethyl 5-Methylhex-2-Enoate (CAS 34993-63-0)

- Structure: Features a hex-2-enoate backbone with a methyl group at position 5.

- Key Differences : The double bond is at position 2 (vs. position 5 in the target compound), and substituents are less bulky.

- Implications : Reduced steric hindrance compared to the target compound, likely resulting in lower boiling points and higher reactivity in electrophilic additions .

Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate

- Structure: Contains a triple bond (ynoate) at position 2 and bulky diphenyl groups at position 5.

- Key Differences : The triple bond introduces greater electron-withdrawing effects, while the phenyl groups enhance hydrophobicity.

Ethyl 2-Acetylpent-4-Enoate

- Structure : Includes an acetyl group at position 2 and a double bond at position 4.

- Key Differences: The acetyl group (vs. propanoyl in the target) reduces steric bulk but increases electron density at the α-carbon.

- Implications : Enhanced nucleophilicity at the α-position, favoring alkylation or condensation reactions .

Functional Group Reactivity

Physical and Spectral Properties (Theoretical Comparison)

| Property | Ethyl 2-methyl-2-propanoylhex-5-enoate | Ethyl 5-methylhex-2-enoate | Ethyl 2-acetylpent-4-enoate |

|---|---|---|---|

| Molecular Weight | ~228 g/mol | ~170 g/mol | ~184 g/mol |

| Boiling Point | Higher (due to branching) | Moderate | Moderate |

| Solubility | Low in water, high in organic solvents | Similar | Similar |

| UV-Vis λmax | ~210 nm (ester) | ~205 nm | ~215 nm (acetyl conjugation) |

Note: Experimental data are scarce; values are inferred from structural analogs.

Research Findings and Gaps

- Bioactivity : Ethyl acetate extracts of natural products (e.g., turmeric, ginger) highlight the role of ester derivatives in antimicrobial activity, though direct evidence for the target compound is lacking .

- Regulatory Status : Ethyl esters generally require safety evaluations for volatility and toxicity, as seen in regulatory listings for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。